REACTION_CXSMILES
|
O.Cl[C:3](Cl)(Cl)[CH2:4][CH:5](Cl)OCC.[N+]([O-])(O)=O.[CH3:16][C:17]1[CH:21]=[C:20]([CH3:22])[N:19]([C:23]([NH2:25])=[NH:24])[N:18]=1.[F:26][C:27]([F:36])([F:35])[C:28]1[CH:29]=[C:30]([OH:34])[CH:31]=[CH:32][CH:33]=1.C(=O)([O-])[O-].[K+].[K+].ClC(Cl)=CC=O>C(COC)OC.[N+]([O-])(O)=O.CC1C=C(C)N(C(N)=N)N=1>[F:26][C:27]([F:35])([F:36])[C:28]1[CH:29]=[C:30]([CH:31]=[CH:32][CH:33]=1)[O:34][C:3]1[CH:4]=[CH:5][N:25]=[C:23]([N:19]2[C:20]([CH3:22])=[CH:21][C:17]([CH3:16])=[N:18]2)[N:24]=1 |f:2.3,5.6.7,10.11|
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
ClC(CC(OCC)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-].CC1=NN(C(=C1)C)C(=N)N
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)O)(F)F
|
Name
|
|
Quantity
|
60 mmol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=CC=O)Cl
|
Name
|
|
Quantity
|
0.5 mmol
|
Type
|
catalyst
|
Smiles
|
[N+](=O)(O)[O-].CC1=NN(C(=C1)C)C(=N)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 2 h at 90° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The resulting mixture is slowly added to a mixture
|
Type
|
STIRRING
|
Details
|
is stirred
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 10 hours
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
subsequently cooled down to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered through silica
|
Type
|
CONCENTRATION
|
Details
|
the organic phase is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography on SiO2 (ethyl acetate)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(OC2=NC(=NC=C2)N2N=C(C=C2C)C)C=CC1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: CALCULATEDPERCENTYIELD | 65.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |